molecular formula C29H33ClN4O4 B2437378 N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE CAS No. 865655-61-4

N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE

Cat. No.: B2437378
CAS No.: 865655-61-4
M. Wt: 537.06
InChI Key: MKAJQGPVSVAHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexenyl group, and a tetrahydroquinazolinone moiety.

Preparation Methods

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chlorophenyl and cyclohexenyl intermediates, followed by their coupling with the tetrahydroquinazolinone core under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to similar compounds, N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE stands out due to its unique structural features and potential applications. Similar compounds may include other tetrahydroquinazolinone derivatives or compounds with chlorophenyl and cyclohexenyl groups. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN4O4/c30-24-13-6-4-11-22(24)19-32-26(35)15-8-18-33-28(37)23-12-5-7-14-25(23)34(29(33)38)20-27(36)31-17-16-21-9-2-1-3-10-21/h4-7,9,11-14H,1-3,8,10,15-20H2,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAJQGPVSVAHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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